

Application Notes and Protocols for Radical Allylation Using Dithiocarbonates

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Compound of Interest

Compound Name: *Carbonodithioic acid, O,S-dimethyl ester*

Cat. No.: *B034010*

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These application notes provide a detailed protocol for the tin-free radical allylation of organic compounds using dithiocarbonates (specifically xanthates) as radical precursors. This method offers a significant advantage over traditional organotin-based radical reactions by avoiding toxic metal byproducts, making it more suitable for pharmaceutical and drug development applications. The protocol is divided into two main sections: the preparation of the S-alkyl dithiocarbonate starting materials from the corresponding alcohols and the subsequent radical allylation reaction.

Part 1: Preparation of S-Alkyl-O-Ethyl Dithiocarbonates (Xanthates)

This protocol outlines the synthesis of S-alkyl-O-ethyl dithiocarbonates from the corresponding alcohols. This is a common method for converting an alcohol into a functional group that can serve as a radical precursor.

General Experimental Protocol: Synthesis of Dithiocarbonates

A solution of the alcohol (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is cooled to 0 °C under an inert atmosphere

(e.g., nitrogen or argon). A strong base, such as sodium hydride (1.1 equivalents), is added portionwise, and the mixture is stirred at 0 °C for 30 minutes to form the corresponding alkoxide. Carbon disulfide (1.2 equivalents) is then added dropwise at 0 °C, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The resulting mixture is cooled again to 0 °C, and an alkylating agent, typically methyl iodide or ethyl bromide (1.1 equivalents), is added. The reaction is then stirred at room temperature overnight.

Upon completion, the reaction is quenched with water and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired S-alkyl-O-ethyl dithiocarbonate.

Part 2: Tin-Free Radical Allylation of Dithiocarbonates

This section details the protocol for the radical-mediated C-C bond formation where the dithiocarbonate group is replaced by an allyl group. The key reagent for this transformation is allyl ethyl sulfone, which serves as the source of the allyl group in a radical chain process.

General Experimental Protocol: Radical Allylation

To a solution of the S-alkyl-O-ethyl dithiocarbonate (1.0 equivalent) and allyl ethyl sulfone (1.5 - 2.0 equivalents) in a degassed solvent such as 1,2-dichloroethane (DCE) or chlorobenzene, a radical initiator is added. A common initiator is dilauroyl peroxide (DLP) or azobisisobutyronitrile (AIBN), typically used in catalytic amounts (e.g., 0.1-0.2 equivalents). The reaction mixture is then heated to reflux (typically 80-110 °C, depending on the solvent) under an inert atmosphere for several hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified directly by flash column chromatography on silica gel to yield the allylated product.

Quantitative Data Summary

The following table summarizes representative yields for the radical allylation of various dithiocarbonates with allyl ethyl sulfone. The yields are typically good to excellent, demonstrating the efficiency of this tin-free protocol.

Entry	Dithiocarbonate Substrate (R-group)	Product	Yield (%)
1	Adamant-1-yl	1-Allyladamantane	85
2	Cyclohexyl	Allylcyclohexane	78
3	1-Phenylethyl	3-Phenyl-1-butene	82
4	tert-Butyl	3,3-Dimethyl-1-butene	75
5	Benzyl	Allylbenzene	88

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed radical chain mechanism for the allylation of dithiocarbonates.

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